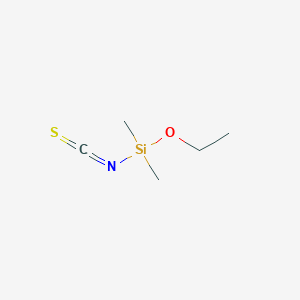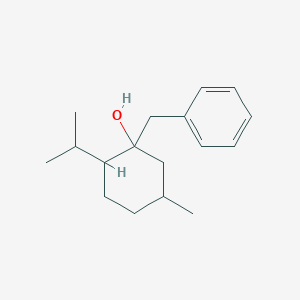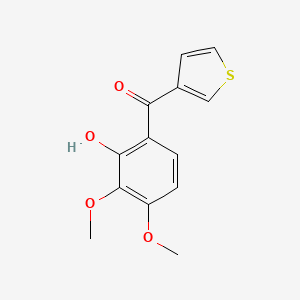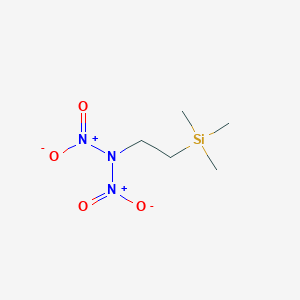
Ethoxy(isothiocyanato)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(isothiocyanato)dimethylsilane is an organosilicon compound with the molecular formula C5H11NOSSi It is characterized by the presence of an ethoxy group, an isothiocyanato group, and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxy(isothiocyanato)dimethylsilane can be synthesized through a multi-step process involving the reaction of dimethylchlorosilane with sodium ethoxide to form ethoxydimethylsilane. This intermediate is then reacted with thiophosgene to introduce the isothiocyanato group. The overall reaction can be summarized as follows:
-
Formation of Ethoxydimethylsilane: : [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{NaOEt} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{NaCl} ]
-
Introduction of Isothiocyanato Group: : [ \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{CSCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Si(NCS)(OEt)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy(isothiocyanato)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanato group.
Silanols: Formed from the hydrolysis of the compound.
Aplicaciones Científicas De Investigación
Ethoxy(isothiocyanato)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential anticancer properties due to the presence of the isothiocyanato group, which is known for its chemoprotective effects.
Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of ethoxy(isothiocyanato)dimethylsilane involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses through the NFκB pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ethoxy(ethyl)dimethylsilane: Similar in structure but lacks the isothiocyanato group.
Dimethylisothiocyanatosilane: Similar but lacks the ethoxy group.
Uniqueness
Ethoxy(isothiocyanato)dimethylsilane is unique due to the presence of both ethoxy and isothiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
| 141701-46-4 | |
Fórmula molecular |
C5H11NOSSi |
Peso molecular |
161.30 g/mol |
Nombre IUPAC |
ethoxy-isothiocyanato-dimethylsilane |
InChI |
InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3 |
Clave InChI |
QOAAZTSAEQPEJU-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)







![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)

![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)

